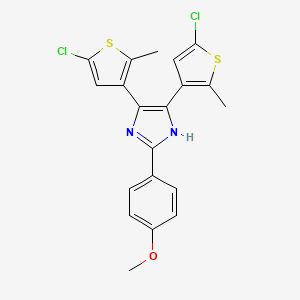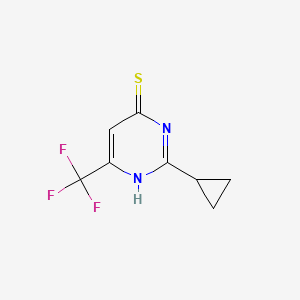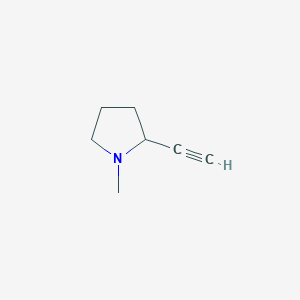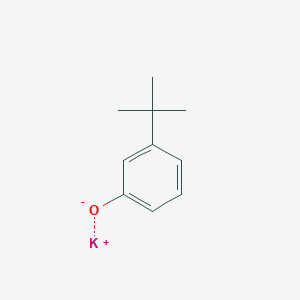
Potassium 3-(tert-butyl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(tert-butyl)phenolate: (CAS No 58425-32-4) is an organic compound with the chemical formula C₁₀H₁₃KOpotassium 3-tert-butylphenolate . This compound features a phenolate anion (C₆H₅O⁻) in which the hydrogen atom of the phenolic hydroxyl group has been replaced by a potassium cation (K⁺). The tert-butyl group (tert-C₄H₉) is attached to the phenolate ring, providing steric hindrance and influencing its reactivity.
Méthodes De Préparation
a. Synthetic Routes: One common synthetic route involves the reaction of 3-tert-butylphenol with potassium tert-butoxide in dry tetrahydrofuran (THF). The reaction proceeds as follows:
3-tert-butylphenol+potassium tert-butoxide→potassium 3-(tert-butyl)phenolate
b. Reaction Conditions:- Solvent: Dry THF
- Temperature: Reflux (heated to boiling)
- Duration: Approximately 1 hour
c. Industrial Production Methods: Industrial-scale production methods may vary, but the synthetic route described above provides a straightforward approach to obtaining this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The phenolate oxygen can undergo nucleophilic substitution reactions with various electrophiles.
Base-Catalyzed Reactions: The phenolate anion can act as a base, deprotonating acidic compounds.
Alkyl Halides: Potassium 3-(tert-butyl)phenolate reacts with alkyl halides (e.g., methyl bromide) to form tert-butyl ethers.
Acid Chlorides: It reacts with acid chlorides to yield phenyl esters.
Alkylating Agents: Alkylation of the phenolate oxygen occurs under basic conditions.
Tert-butyl ethers: Formed by reaction with alkyl halides.
Phenyl esters: Produced via reaction with acid chlorides.
Applications De Recherche Scientifique
Potassium 3-(tert-butyl)phenolate finds applications in:
Organic Synthesis: As a versatile reagent for creating new organic compounds.
Medicinal Chemistry: It may serve as a building block for drug molecules.
Flavor and Fragrance Synthesis: Used in the creation of aromatic compounds.
Mécanisme D'action
The exact mechanism by which potassium 3-(tert-butyl)phenolate exerts its effects depends on the specific reactions it undergoes. its phenolate anion can participate in various chemical transformations, influencing biological processes or catalyzing reactions.
Comparaison Avec Des Composés Similaires
While potassium 3-(tert-butyl)phenolate is unique due to its tert-butyl substituent, similar compounds include other phenolates and alkali metal derivatives.
Remember that this compound’s properties and applications are subject to ongoing research, and its significance may evolve as new findings emerge
Propriétés
Formule moléculaire |
C10H13KO |
|---|---|
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
potassium;3-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7,11H,1-3H3;/q;+1/p-1 |
Clé InChI |
BHCOQQKZCUNLMX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
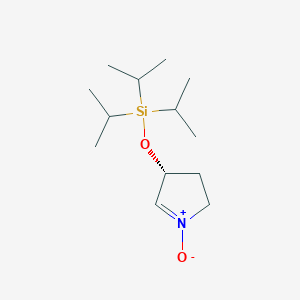
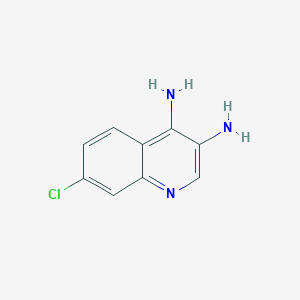
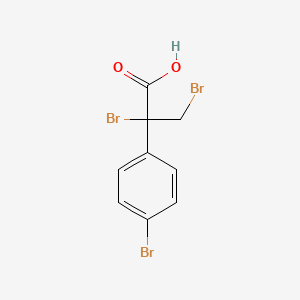

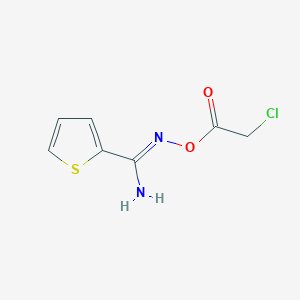
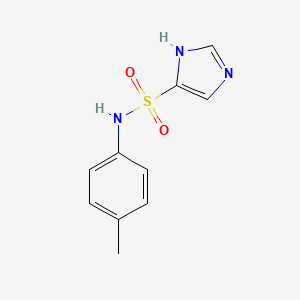
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
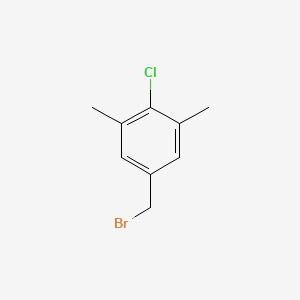
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
